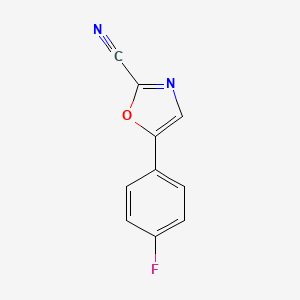
5-(4-Fluorophenyl)oxazole-2-carbonitrile
Vue d'ensemble
Description
5-(4-Fluorophenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2O and its molecular weight is 188.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Fluorophenyl)oxazole-2-carbonitrile is a heterocyclic compound that has attracted significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring with a fluorophenyl group and a carbonitrile moiety, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism involving the modulation of NF-κB signaling pathways.
- Antimicrobial Properties : In vitro studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Cytokine level measurement | Reduction in TNF-α, IL-6 levels |
| Antimicrobial | MIC assays | Effective against various bacterial strains |
| Anticancer | Cell viability assays | Significant cytotoxic effects on cancer cell lines |
Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound led to a significant decrease in paw edema induced by carrageenan. This highlights its potential therapeutic application in treating inflammatory conditions.
Antimicrobial Efficacy
In vitro studies revealed that derivatives of this compound exhibited MIC values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. These findings support the development of new antimicrobial agents based on this compound .
Anticancer Activity
Research evaluating the antiproliferative effects against various human tumor cell lines showed that this compound significantly inhibited cell growth, with IC50 values ranging from 0.5 to 73.2 nM depending on the cell line tested. Notably, compounds with electron-withdrawing groups like fluorine at specific positions demonstrated enhanced activity compared to their counterparts .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOUGLIDQZGRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















